An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzoic Acid: Physicochemical Properties and pKa Determination
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzoic Acid: Physicochemical Properties and pKa Determination
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dichloro-4-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest as a chemical intermediate. An exhaustive understanding of its physicochemical properties, particularly its acid dissociation constant (pKa), is fundamental for its application in chemical synthesis and for predicting the behavior of derivative compounds in pharmaceutical or agrochemical contexts. This guide provides a consolidated overview of the known properties of 2,6-Dichloro-4-methylbenzoic acid and presents detailed, field-proven protocols for the experimental determination of its pKa, a critical parameter governing its solubility, lipophilicity, and reaction kinetics.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-methylbenzoic acid | [1] |
| Synonyms | 2,6-Dichloro-4-methyl-benzoic acid | [1] |
| CAS Number | 99520-05-5 | [2][3][4] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][3] |
| Molecular Weight | 205.03 g/mol | [1][3] |
| InChIKey | DYXLOQCLXOMEKK-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)C(=O)O)Cl | [1][3] |
| XLogP3-AA (Computed) | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Acidity and the Significance of pKa
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For a molecule like 2,6-Dichloro-4-methylbenzoic acid, the pKa dictates the extent of its ionization at a given pH. This property profoundly influences its aqueous solubility, membrane permeability, protein binding, and formulation characteristics—all critical parameters in drug discovery and development.[5]
The structure of 2,6-Dichloro-4-methylbenzoic acid features a carboxylic acid group on a benzene ring, substituted with two electron-withdrawing chlorine atoms at the ortho positions (2 and 6) and an electron-donating methyl group at the para position (4).
-
Inductive Effect: The highly electronegative chlorine atoms strongly withdraw electron density from the aromatic ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (R-COO⁻) formed upon deprotonation, thereby increasing the acidity and lowering the pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2).
-
Ortho Effect: The presence of substituents at both ortho positions can force the carboxylic acid group out of the plane of the benzene ring. This steric hindrance can disrupt resonance stabilization of the carboxylate anion, which would typically decrease acidity (increase pKa). However, for chloro-substituted benzoic acids, the inductive effect is generally dominant.[6]
Given these structural features, the pKa of 2,6-Dichloro-4-methylbenzoic acid is expected to be significantly lower than that of benzoic acid. While a precise experimental value is not published, the following sections detail robust methodologies for its empirical determination.
Experimental Determination of pKa
Two universally accepted and high-precision methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry. The choice between them often depends on the quantity of sample available and its solubility characteristics.
Method 1: Potentiometric Titration
This is a classical and highly accurate technique for pKa measurement.[7] The method involves the gradual addition of a standardized titrant (strong base) to a solution of the acidic analyte while monitoring the resulting change in pH. The pKa is equivalent to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[8]
-
High-Purity Sample: The accuracy of the titration is contingent on the purity of the 2,6-Dichloro-4-methylbenzoic acid.
-
Solvent System: Due to the potential for low aqueous solubility, a co-solvent system (e.g., acetonitrile-water or methanol-water) may be necessary.[7][9] It is critical to note that the measured pKa is specific to the solvent system used, as the solvent composition affects the acid equilibrium.[9]
-
Inert Atmosphere: Purging the solution with nitrogen gas is a crucial step to eliminate dissolved carbon dioxide.[8] Atmospheric CO₂ dissolves to form carbonic acid, which would be titrated alongside the analyte, leading to an inaccurate determination of the equivalence point.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration ensures that the activity coefficients of the ions in solution remain stable, yielding a more precise and thermodynamically relevant pKa value.[8]
-
Reagent and Sample Preparation:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in carbonate-free deionized water.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain ionic strength.[8]
-
Accurately weigh a sample of 2,6-Dichloro-4-methylbenzoic acid and dissolve it in a suitable solvent (e.g., a 30:70 acetonitrile-water mixture) to a final concentration of approximately 1-10 mM.[8]
-
-
Apparatus Calibration and Setup:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[8]
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Gently bubble nitrogen gas through the solution for 5-10 minutes prior to and during the titration.[8]
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[9]
-
Calculate the volume at the half-equivalence point (Veq/2).
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[8]
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a UV-active chromophore near the ionization center and is particularly advantageous when only small amounts of the sample are available.[7][10] The principle relies on the fact that the protonated (acidic, HA) and deprotonated (basic, A⁻) forms of the molecule will have different electronic structures and thus different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is obtained from which the pKa can be derived.[11]
-
Chromophore Requirement: The aromatic ring in 2,6-Dichloro-4-methylbenzoic acid serves as an excellent chromophore. The electronic state of this ring is influenced by the protonation state of the carboxylic acid, making it suitable for this technique.[10]
-
Wavelength Selection: The choice of analytical wavelength is critical. The ideal wavelength is one where the difference in molar absorptivity between the HA and A⁻ forms is maximal, which maximizes the signal-to-noise ratio of the determination.
-
Buffer System: A series of buffers with known and stable pH values is required. These buffers should not absorb significantly in the analytical UV range.
-
Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all pH buffers to ensure that changes in absorbance are due solely to the shift in the ionization equilibrium.[11]
-
Reagent and Sample Preparation:
-
Prepare a concentrated stock solution of 2,6-Dichloro-4-methylbenzoic acid in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of aqueous buffers with constant ionic strength covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 1.0 to 5.0 in 0.2-0.5 unit increments).
-
-
Determination of Analytical Wavelength(s):
-
Prepare two solutions of the analyte at a working concentration (e.g., 0.1-0.2 mM): one in a highly acidic buffer (e.g., pH 1, to ensure >99% HA form) and one in a slightly basic buffer (e.g., pH 7, to ensure >99% A⁻ form).
-
Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions against a buffer blank.
-
Identify the wavelength(s) of maximum absorbance difference between the two spectra.
-
-
Absorbance Measurements:
-
Prepare a series of samples by adding a small, fixed volume of the stock solution to a fixed volume of each buffer solution, ensuring the final concentration is identical in all samples.[10] This can be efficiently performed in a 96-well UV-transparent microplate.[10]
-
Measure the absorbance of each sample at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance versus pH. The data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint between the minimum and maximum absorbance values.
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation or other derived equations to calculate the pKa with higher precision.[11]
-
Conclusion
This guide has consolidated the core physicochemical data for 2,6-Dichloro-4-methylbenzoic acid and provided two comprehensive, scientifically-grounded protocols for the determination of its pKa. While potentiometric titration offers a direct measure of proton activity, UV-Vis spectrophotometry provides a highly sensitive alternative for small sample quantities. The accurate determination of this compound's pKa is an indispensable step for any research or development program that utilizes it as a synthetic intermediate, enabling precise control over reaction conditions and providing critical insights into the properties of downstream products.
References
- Ertokus, G. P., & Aktas, A. H. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21(5).
-
PubChem. (n.d.). 2,6-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Chemistry. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
-
MolPort. (n.d.). 2,6-dichloro-4-methylbenzoic acid | 99520-05-5. Retrieved from [Link]
-
USCKS.COM. (n.d.). 99520-05-5 2,6-Dichloro-4-methylbenzoic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Marrone, A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1282.
- Wang, Z., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(24), 12486-12494.
-
Department of Chemistry, University of the West Indies at Mona. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
- Pieles, U., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9291-9297.
-
Figshare. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
- Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa)
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ACS Publications. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 2,6-Dichloro-4-Methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]
-
Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
Sources
- 1. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-Methylbenzoic acid | 99520-05-5 [chemicalbook.com]
- 3. 2,6-dichloro-4-methylbenzoic acid | 99520-05-5 | Buy Now [molport.com]
- 4. 99520-05-5 2,6-Dichloro-4-methylbenzoic acid [uscks.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
